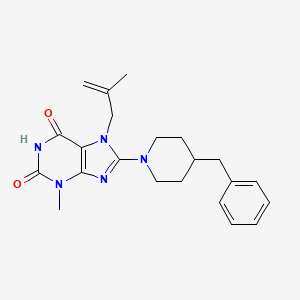

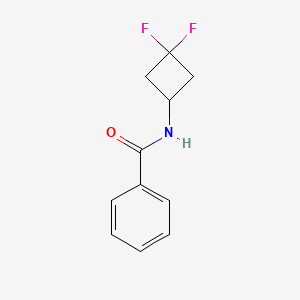

![molecular formula C15H20FNO4S B2702101 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide CAS No. 900006-60-2](/img/structure/B2702101.png)

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for “1,4-dioxaspiro[4.5]decan-2-ylmethanamine” is "1S/C9H17NO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7,10H2" . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications

Anticonvulsant Activities

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activities. For instance, specific derivatives demonstrated promising anticonvulsant activities in the maximal electroshock shock (MES) model in mice. These compounds displayed significant protective indexes, indicating their potential as anticonvulsant agents. This finding suggests the compound's structural moiety may play a critical role in modulating anticonvulsant activity, providing a basis for further development of anticonvulsant therapies (Li et al., 2015).

Synthesis Methodologies

Research into the synthesis of spiromorpholinotetrahydropyran derivatives through a Prins cascade process has been reported. This novel synthesis pathway, involving the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, marks the first report of such derivatives being synthesized via Prins bicyclization. This highlights the versatility and potential of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide derivatives in the synthesis of complex organic molecules (Reddy et al., 2014).

Selective Cyclooxygenase-2 Inhibitors

The structural modification of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide derivatives has been explored to enhance selectivity and potency as cyclooxygenase-2 (COX-2) inhibitors. Introducing a fluorine atom into the structure has been shown to preserve COX-2 potency while significantly increasing COX1/COX-2 selectivity. This research indicates the potential of these compounds in developing new treatments for conditions like rheumatoid arthritis and osteoarthritis, emphasizing the importance of structural optimization in drug design (Hashimoto et al., 2002).

Corrosion Inhibition

Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron corrosion. These studies provide insights into the global reactivity parameters and adsorption behaviors, underscoring the potential applications of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide derivatives in materials science and engineering (Kaya et al., 2016).

Safety And Hazards

Safety and hazards associated with a compound can be determined by its hazard statements and precautionary statements. For example, “1,4-dioxaspiro[4.5]decan-2-ylmethanamine” has hazard statements H315, H318, H335, indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4S/c16-12-4-6-14(7-5-12)22(18,19)17-10-13-11-20-15(21-13)8-2-1-3-9-15/h4-7,13,17H,1-3,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEYVXKNVORJEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

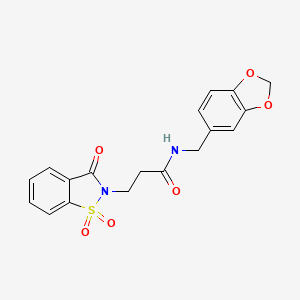

![N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2702022.png)

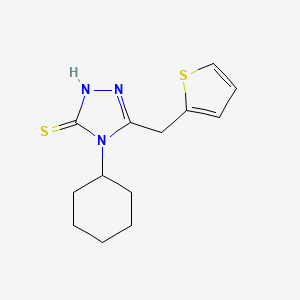

![9-butyl-3-(2-chloro-6-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2702024.png)

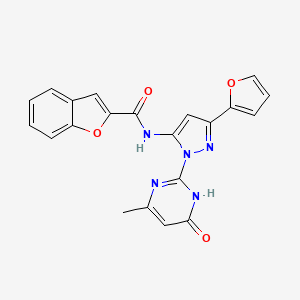

![2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-sulfonyl fluoride](/img/structure/B2702028.png)

![1,3-Benzodioxol-5-yl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2702032.png)

![1-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2702035.png)

![methyl 5-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2702040.png)